molecular formula C20H23N5 B1677934 N-(1-phenylethyl)-2-(piperazin-1-yl)quinazolin-4-amine CAS No. 662164-09-2

N-(1-phenylethyl)-2-(piperazin-1-yl)quinazolin-4-amine

Cat. No. B1677934
M. Wt: 333.4 g/mol
InChI Key: LOGWGZNWEWFTJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Phenylethyl)-2-(piperazin-1-yl)quinazolin-4-amine (NPPQ) is an organic compound belonging to the quinazolinone class of compounds and has been studied extensively for its potential applications in pharmaceuticals and biochemistry. NPPQ is a versatile compound that has been used in a variety of scientific research applications, including in vivo and in vitro studies. It has also been used to study the mechanism of action of certain drugs, as well as their biological activity, biochemical and physiological effects, and pharmacodynamics. In addition, NPPQ has been used in laboratory experiments to test the advantages and limitations of certain compounds. This review article will discuss the synthesis method of NPPQ, its scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, and advantages and limitations for lab experiments, as well as potential future directions.

Scientific Research Applications

Synthesis and Insecticidal Efficacy

Quinazoline derivatives, including bis quinazolinone compounds, have been synthesized and evaluated for their insecticidal efficacy. These novel compounds were synthesized through reactions with different nitrogen nucleophiles and exhibited structural diversity, which was confirmed by spectral analysis. The insecticidal properties of these compounds highlight their potential in developing new pesticides (El-Shahawi et al., 2016).

Stability Under Stressful Conditions

Research focused on the stability of quinazoline derivatives under various stress conditions, such as high temperature, light, and oxidants. The stability tests, including HPLC and HPLC-MS analyses, indicated that these compounds are generally stable under aggressive environmental factors except for hydrolysis in an alkaline environment. This stability is crucial for the pharmaceutical development process, ensuring the compound's integrity during manufacturing and storage (Gendugov et al., 2021).

Antihistaminic Agents

Quinazolin-4(3H)-one derivatives have been synthesized and tested for their H1-antihistaminic activity, revealing that compounds with piperazine substitutions can serve as effective antihistamines. This research provides a foundation for the development of new classes of antihistaminic agents, potentially with reduced sedative effects compared to existing medications (Alagarsamy et al., 2012).

Antimicrobial and Antitubercular Agents

The synthesis of triazine-based thiazolidinones and their linkage with piperazine has led to compounds with notable antimicrobial activity against a range of bacteria and fungi. This research underscores the potential of quinazoline derivatives in treating infectious diseases and tuberculosis, offering a path for the discovery of new antimicrobial and antitubercular drugs (Patel et al., 2012).

Corrosion Inhibition

Quinazolin-4(3H)-one derivatives have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. The studies demonstrate these compounds' efficacy in forming a protective layer on the metal surface, significantly reducing corrosion rates. This application highlights the versatility of quinazoline derivatives beyond biomedical uses, extending into materials science and engineering to mitigate corrosion processes (Chen et al., 2021).

properties

IUPAC Name

N-(1-phenylethyl)-2-piperazin-1-ylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5/c1-15(16-7-3-2-4-8-16)22-19-17-9-5-6-10-18(17)23-20(24-19)25-13-11-21-12-14-25/h2-10,15,21H,11-14H2,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGWGZNWEWFTJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-phenylethyl)-2-(piperazin-1-yl)quinazolin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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